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Compound of Interest

Compound Name:
1-Bromo-4-

(phenylethynyl)benzene

Cat. No.: B089151 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the infrared (IR) and mass

spectrometry (MS) data for the compound 1-Bromo-4-(phenylethynyl)benzene. The

information contained herein is intended for researchers, scientists, and professionals in the

field of drug development and chemical analysis, offering detailed spectroscopic data,

experimental protocols, and a logical workflow for the characterization of this compound.

Infrared (IR) Spectroscopic Data
The infrared spectrum of 1-Bromo-4-(phenylethynyl)benzene reveals key vibrational

frequencies associated with its distinct functional groups. The analysis was conducted on a

solid sample, and the resulting data provides a characteristic fingerprint for the molecule.

Table of IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2220 Medium-Weak
C≡C Stretch (Disubstituted

Alkyne)

~1599, 1504, 1492, 1478 Strong-Medium Aromatic C=C Ring Stretch

~1441 Medium Aromatic C=C Ring Stretch

~1265 Medium Aromatic C-H In-plane Bending

~1068 Strong C-Br Stretch

~1008 Medium Aromatic C-H In-plane Bending

~828, 821 Strong
p-Disubstituted Benzene C-H

Out-of-plane Bending

~751, 688 Strong
Monosubstituted Benzene C-H

Out-of-plane Bending

~510 Medium Aromatic Ring Bending

Note: The peak at ~2220 cm⁻¹ for the C≡C stretch is weaker than in terminal alkynes due to

the symmetry of the disubstituted alkyne.

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
The FT-IR spectrum was obtained using the potassium bromide (KBr) pellet technique, a

common method for analyzing solid samples.

Sample Preparation: Approximately 1-2 mg of finely ground 1-Bromo-4-
(phenylethynyl)benzene was intimately mixed with 100-200 mg of spectroscopic grade KBr

powder in an agate mortar and pestle.

Pellet Formation: The homogenous mixture was then transferred to a pellet die and

compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a

thin, transparent pellet.
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Data Acquisition: A background spectrum of a pure KBr pellet was recorded. Subsequently,

the sample pellet was placed in the sample holder of an FT-IR spectrometer, and the

spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of 1-Bromo-4-(phenylethynyl)benzene
provides crucial information about its molecular weight and fragmentation pattern, aiding in

structural elucidation.

Table of Mass Spectrometry Data
m/z

Proposed
Fragment Ion

Formula Notes

256/258 [M]⁺ [C₁₄H₉Br]⁺

Molecular ion peak,

showing the

characteristic ~1:1

isotopic pattern for

bromine (⁷⁹Br/⁸¹Br).

177 [M - Br]⁺ [C₁₄H₉]⁺
Loss of a bromine

radical.

176 [M - HBr]⁺ [C₁₄H₈]⁺
Loss of hydrogen

bromide.

152 [C₁₂H₈]⁺ [C₁₂H₈]⁺

Likely from further

fragmentation of the

[M - Br]⁺ ion.

101 [C₈H₅]⁺ [C₈H₅]⁺

Phenylacetylene

cation radical

fragment.

77 [C₆H₅]⁺ [C₆H₅]⁺ Phenyl cation.

Note: The calculated exact mass for the molecular ion [C₁₄H₉⁷⁹Br]⁺ is 255.9888, with a

corresponding found value of 255.9888.[1]
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Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample was introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC). The sample was volatilized under high vacuum.

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy

electrons (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺).

Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking

into smaller, charged fragments.

Mass Analysis: The resulting ions (molecular and fragment ions) were accelerated into a

mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.

Detection: A detector recorded the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualized Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Bromo-4-(phenylethynyl)benzene.
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Click to download full resolution via product page

Analytical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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